molecular formula C19H22N6O2 B2665314 (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1211702-25-8

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2665314
CAS RN: 1211702-25-8
M. Wt: 366.425
InChI Key: FNOVMVFQXPFKSC-UHFFFAOYSA-N
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Description

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The title compound's synthesis involves a substitution reaction, highlighting its structural confirmation through various spectroscopic techniques, including single crystal X-ray diffraction. The piperidine ring's chair conformation and the molecule's stability across a range of temperatures are noted, contributing to a deeper understanding of its chemical properties and potential applications in material science or as a precursor for further chemical modifications (C. S. Karthik et al., 2021).

Antimicrobial Activity

Compounds related to the title molecule, particularly those with 1,3,4-oxadiazole and pyrazole derivatives, have been synthesized and evaluated for antimicrobial activity. These studies underline the potential use of such compounds in developing new antimicrobial agents, with specific modifications showing significant efficacy against various pathogens (Satyender Kumar et al., 2012).

In Vitro Activities and Drug-likeness

In silico analysis predicts excellent drug-likeness properties for synthesized derivatives, coupled with in vitro antibacterial, antifungal, and antimycobacterial activities. This suggests their potential use in designing new therapeutic agents, reflecting a promising avenue for pharmaceutical research and development (K. Pandya et al., 2019).

Anticancer Evaluation

The research into oxirane derivatives related to the title compound indicates potential anticancer activities. By reacting with various nucleophiles, these compounds exhibit promising results in anticancer evaluations, suggesting a pathway for the development of novel anticancer drugs (R. S. Gouhar & Eman M. Raafat, 2015).

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13(2)17-21-22-18(27-17)14-8-10-24(11-9-14)19(26)16-12-20-25(23-16)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOVMVFQXPFKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.